
Comprehensive Application Notes and
Protocols: MS/MS Spectrometry and
Metabolomic Analysis of Homocapsaicin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Homocapsaicin

CAS No.: 58493-48-4

Cat. No.: S783103

Get Quote

Introduction to Homocapsaicin and Analytical Context

Homocapsaicin represents one of the five principal capsaicinoid analogs found in Capsicum species,

alongside nordihydrocapsaicin, capsaicin, dihydrocapsaicin, and homodihydrocapsaicin. As a vanillylamide

of fatty acids, homocapsaicin shares the basic structural backbone of capsaicinoids but differs in its alkyl

side chain length and branching, contributing to its unique physicochemical properties and biological

activities. The structural similarity among capsaicinoids creates analytical challenges requiring high-

resolution separation techniques to isolate homocapsaicin from complex biological matrices and its

structural analogs prior to mass spectrometric analysis. Recent advances in liquid chromatography and mass

spectrometry have enabled researchers to not only identify and quantify homocapsaicin in various samples

but also to investigate its metabolic effects through comprehensive metabolomic approaches, providing

insights into its potential physiological interactions and therapeutic applications.

The analysis of homocapsaicin is particularly relevant given the growing scientific interest in the broad

biological activities of capsaicinoids, which include antioxidation, anti-inflammatory, anti-tumor, weight

regulation, cardiac protection, and circadian regulation properties. These physiological effects are intimately

connected to metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress

responses. Understanding homocapsaicin's specific contributions to these activities requires sophisticated
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analytical methods that can distinguish it from other capsaicinoids and characterize its metabolic fate and

effects within biological systems [1]. The protocols presented in this document integrate current

technological advancements in mass spectrometry to address these challenges and provide researchers with

robust methods for studying this intriguing compound.

Table 1: Key Chemical Properties of Homocapsaicin for Analytical Consideration

Property Description Analytical Implications

Chemical Structure Vanillylamide of C11
fatty acid chain

Shared structural features enable similar
fragmentation patterns to other capsaicinoids

Molecular Weight 321.47 g/mol Primary ion: [M+H]+ at m/z 322.47; [M-H]- at m/z
320.46

Log P ~4.2 (estimated) High hydrophobicity requires reversed-phase
chromatography with adequate organic modifiers

Ionization
Efficiency

High in positive ESI
mode

Optimal detection sensitivity in positive ionization
mode

Stability Sensitive to light,
oxidation

Requires sample protection with antioxidants and
light-resistant containers

Biological Matrix
Distribution

Wide tissue distribution Extensive metabolism in liver and intestine; requires
comprehensive extraction approaches

Homocapsaicin Identification and Quantification Using
UPLC-MS/MS

Sample Preparation Protocol

The extraction efficiency of homocapsaicin from biological matrices significantly impacts method

sensitivity and accuracy. For tissue samples (approximately 100 mg), employ a homogenization procedure

using precooled methanol/acetonitrile/ddH₂O (2:2:1, v/v/v) with a high-speed homogenizer at 6.0 M/S for
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20-second intervals, repeated three times with cooling periods to prevent thermal degradation. For liquid

samples (100 μL plasma/serum), add 400 μL of pre-cooled methanol/acetonitrile mixed solution (1:1, v/v),

vortex vigorously for 5 minutes, then static-incubate at -20°C for 60 minutes to precipitate proteins.

Centrifuge all samples at 14,000×g for 20 minutes at 4°C, collect the supernatant, and vacuum-dry using a

centrifugal concentrator. Reconstitute the dried extracts in 100 μL of acetonitrile/water (1:1, v/v) solvent

compatible with the UPLC mobile phase system, vortex for 30 seconds, and centrifuge at 14,000×g for 10

minutes before transferring to autosampler vials [2]. Throughout the process, maintain samples at 4°C

when possible and use light-resistant containers to protect homocapsaicin from photodegradation.

UPLC-MS/MS Instrumental Parameters

Chromatographic separation represents a critical step in homocapsaicin analysis due to the need to

resolve it from structurally similar capsaicinoids. Employ an Acquity UPLC BEH C18 column (100 mm ×

2.1 mm, 1.7 μm) or equivalent with maintained temperature at 45°C. The mobile phase consists of solvent A

(water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid) at a flow rate of 0.4

mL/min. Apply a gradient elution program as follows: 0-1 min (20% B), 1-8 min (20-95% B), 8-9 min (95%

B), 9-9.1 min (95-20% B), and 9.1-11 min (20% B) for column re-equilibration. The injection volume

should be 5 μL for optimal peak shape and sensitivity [3] [4].

For mass spectrometric detection, utilize a triple quadrupole instrument operated in positive electrospray

ionization (ESI+) mode with the following source parameters: capillary voltage 3.0 kV, source temperature

150°C, desolvation temperature 450°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Operate the

instrument in multiple reaction monitoring (MRM) mode with the following transitions for

homocapsaicin: quantifier ion 322.47→137.10 (collision energy 25 eV) and qualifier ion 322.47→121.10

(collision energy 35 eV). Use a dwell time of 0.05 seconds per transition to ensure adequate data points

across chromatographic peaks [3].

Table 2: Optimized UPLC-MS/MS Parameters for Homocapsaicin Quantification

Parameter Setting Alternative Options

Column Acquity UPLC BEH C18 (100 mm × 2.1

mm, 1.7 μm)

Zorbax Eclipse Plus C18 (100 mm ×

2.1 mm, 1.8 μm)
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Parameter Setting Alternative Options

Mobile Phase A: Water + 0.1% formic acid; B:
Acetonitrile + 0.1% formic acid

A: 5mM ammonium acetate; B:
Methanol

Flow Rate 0.4 mL/min 0.3-0.5 mL/min (adjust gradient timing
accordingly)

Gradient 20-95% B over 8 minutes 15-90% B over 10 minutes for better
isomer separation

Column
Temperature

45°C 35-55°C (higher temperatures reduce
backpressure)

Injection Volume 5 μL 2-10 μL (depending on sample
concentration)

Ionization Mode ESI+ APCI+ for matrix-rich samples

MRM Transitions 322.47→137.10 (CE 25 eV);

322.47→121.10 (CE 35 eV)

Include 322.47→152.10 as additional

qualifier

Capillary Voltage 3.0 kV 2.8-3.2 kV (optimize for sensitivity)
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Sample Collection

Homogenization/Extraction
MeOH/ACN/H₂O (2:2:1)

Protein Precipitation
(-20°C, 60 min)

Centrifugation
(14,000×g, 20 min)

Vacuum Concentration

Collect
Supernatant

Reconstitution
ACN/H₂O (1:1)

UPLC Separation
BEH C18 Column

MS/MS Analysis
MRM: 322.47→137.10

Data Analysis

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 18 Tech Support

https://www.smolecule.com/products/s783103?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Quantification Complete

Click to download full resolution via product page

Figure 1: Sample Preparation and UPLC-MS/MS Workflow for Homocapsaicin Quantification - This

diagram illustrates the comprehensive procedure from sample collection through to data analysis,

highlighting critical steps such as protein precipitation and MRM-based detection.

Method Validation and Quality Control

Method validation should establish specificity, linearity, accuracy, precision, recovery, matrix effects, and

stability following FDA Bioanalytical Method Validation guidelines. For specificity, analyze blank samples

from at least six different sources to confirm no interference at the retention time of homocapsaicin.

Linearity is typically demonstrated over the range of 0.5-50 μg/g using a weighted (1/x²) linear regression

model, with correlation coefficients (r²) >0.995. Prepare quality control (QC) samples at low, medium, and

high concentrations (1.5, 15, and 40 μg/g) and analyze in replicates of five to determine intra-day and inter-

day precision and accuracy, with acceptance criteria of ±15% deviation from nominal concentrations and

≤15% RSD [3].

To address matrix effects, perform post-column infusion experiments to identify ionization

suppression/enhancement regions and use stable isotope-labeled internal standards (e.g., homocapsaicin-d₃)

when available. Calculate extraction recovery by comparing peak areas of pre-extraction spiked samples

with post-extraction spiked samples at QC concentrations. Evaluate short-term stability (bench top, 4°C

autosampler) and long-term stability (-80°C storage) using QC samples, with acceptance criteria of ±15%

deviation from nominal concentrations. Incorporate system suitability tests at the beginning of each

analytical run, including check standards and blanks to verify chromatographic performance and mass

spectrometer sensitivity [3] [2].

Metabolomic Analysis of Homocapsaicin Effects

Comprehensive Metabolomic Profiling Protocol

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 18 Tech Support

https://www.smolecule.com/products/s783103?utm_src=pdf-body-img
https://www.smolecule.com/products/s783103?utm_src=pdf-body
https://www.smolecule.com/products/s783103?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23047709/
https://www.smolecule.com/products/s783103?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23047709/
https://www.dovepress.com/uhplc-qtof-ms-based-nontargeted-metabolomics-to-characterize-the-effec-peer-reviewed-fulltext-article-DDDT
https://www.smolecule.com/products/s783103?utm_src=pdf-body
https://www.smolecule.com/products/s783103?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Untargeted metabolomics provides a powerful approach for investigating the global metabolic alterations

induced by homocapsaicin exposure in biological systems. For animal studies, administer homocapsaicin

via oral gavage at physiologically relevant doses (e.g., 5 mg/kg body weight) to experimental groups over a

defined period (e.g., 6 weeks), with appropriate vehicle controls. Following the treatment period, collect

plasma samples through cardiac puncture using EDTA as anticoagulant, and harvest tissue samples (e.g.,

liver, skin) representing potential target organs. Immediately snap-freeze all samples in liquid nitrogen and

store at -80°C until analysis to preserve metabolite stability [2]. For cell culture studies, treat cells with

homocapsaicin at concentrations ranging from 10-100 μM for 6-48 hours, then quench metabolism rapidly

using cold methanol and collect cell pellets for extraction.

For comprehensive metabolite extraction, employ a dual extraction methodology that captures both

hydrophilic and lipophilic metabolites. Add 1 mL of pre-cooled methanol/acetonitrile/water (2:2:1, v/v/v) to

100 mg of tissue or cell pellet, homogenize using a high-speed homogenizer (e.g., FastPrep-24 at 6.0 M/S for

20 seconds, repeated three times with cooling intervals). After centrifugation at 14,000×g for 15 minutes at

4°C, collect the supernatant and evaporate to dryness under vacuum. Reconstitute the extracts in 100 μL of

acetonitrile/water (1:1, v/v) for UHPLC-QTOF-MS analysis. Include quality control pools created by

combining equal aliquots from all samples to monitor instrument performance throughout the analytical

sequence [2].

UHPLC-QTOF-MS Analysis for Metabolomics

Chromatographic separation for untargeted metabolomics requires conditions that provide broad

metabolite coverage. Utilize both reversed-phase (RP) and hydrophilic interaction liquid chromatography

(HILIC) separations to maximize detection of diverse metabolite classes. For RP-UHPLC, employ an

Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm) maintained at 45°C with mobile phase A

(water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid) at a flow rate of 0.5 mL/min.

Apply a linear gradient from 1% to 99% B over 12 minutes, followed by a 2-minute hold at 99% B and 2-

minute re-equilibration. For HILIC-UHPLC, use an Acquity UPLC BEH Amide column (100 mm × 2.1

mm, 1.7 μm) with mobile phase A (water with 10 mM ammonium formate, pH 3.0) and B (acetonitrile/water

95:5 with 10 mM ammonium formate, pH 3.0) with a gradient from 95% to 50% B over 10 minutes [5] [2].

Couple the UHPLC system to a quadrupole time-of-flight (QTOF) mass spectrometer operated in both

positive and negative electrospray ionization modes with the following parameters: source temperature
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150°C, desolvation temperature 450°C, cone gas flow 50 L/h, desolvation gas flow 800 L/h, capillary

voltage 3.0 kV (ESI+) or 2.5 kV (ESI-), and cone voltage 40 V. Acquire data in data-independent

acquisition (DIA) mode with low and high collision energy scans (e.g., 6 eV and 20-40 eV ramp) to collect

both precursor and fragment ion information simultaneously. Use a mass range of m/z 50-1200 with a scan

time of 0.2 seconds. Introduce reference calibrant (e.g., leucine-enkephalin) via a lock-spray interface every

30 seconds to ensure mass accuracy below 5 ppm [2].

Table 3: UHPLC-QTOF-MS Parameters for Comprehensive Metabolomic Profiling

Parameter Reversed-Phase Conditions HILIC Conditions

Column HSS T3 (100 mm × 2.1 mm, 1.8

μm)

BEH Amide (100 mm × 2.1 mm, 1.7 μm)

Mobile Phase A Water + 0.1% formic acid 10 mM ammonium formate in water, pH 3.0

Mobile Phase B Acetonitrile + 0.1% formic acid 10 mM ammonium formate in ACN/water
(95:5)

Gradient 1-99% B over 12 minutes 95-50% B over 10 minutes

Flow Rate 0.5 mL/min 0.5 mL/min

Column
Temperature

45°C 45°C

Injection Volume 5 μL 5 μL

Ionization Modes ESI+ and ESI- ESI+ and ESI-

Mass Range m/z 50-1200 m/z 50-1200

Collision Energies Low (6 eV) and high (20-40 eV) Low (6 eV) and high (20-40 eV)

Acquisition Mode Data-independent (MSE) Data-independent (MSE)
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Click to download full resolution via product page

Figure 2: Comprehensive Metabolomic Workflow for Homocapsaicin Analysis - This diagram outlines the

complete process from treatment administration through to biological interpretation, incorporating both

chromatographic separations and advanced data analysis techniques.

Metabolite Identification and Pathway Analysis

Metabolite identification follows a tiered approach with confidence levels ranging from confirmed (Level

1) to putative (Level 4) identifications. For Level 1 identification, match experimental data to authentic

standards using retention time (within ±0.1 min), accurate mass (error <5 ppm), and MS/MS fragmentation

(spectral similarity >800). For Level 2 identifications (putatively annotated compounds), use accurate mass

(error <10 ppm) and MS/MS spectral matching against databases such as HMDB, LipidMaps, and METLIN.

Level 3 identifications (putative compound classes) rely on accurate mass and predicted fragmentation

patterns, while Level 4 identifications remain as unknown compounds that can be differentiated solely by

retention time and m/z [2].

For pathway analysis, perform peak picking, alignment, and normalization using software such as XCMS,

Progenesis QI, or MS-DIAL. Apply multivariate statistical methods including principal component

analysis (PCA) for data overview and orthogonal partial least squares-discriminant analysis (OPLS-DA) to

identify metabolites contributing most to group separations. Calculate variable importance in projection

(VIP) scores from OPLS-DA models and combine with fold-change analysis (≥1.5 or ≤0.67) and statistical

testing (p-value <0.05) to identify significantly altered metabolites. Input these significant metabolites into

pathway analysis tools such as MetaboAnalyst to identify enriched metabolic pathways based on Fisher's

exact test and pathway impact values derived from pathway topology analysis. Focus on pathways with p-

values <0.05 and impact values >0.1 as potentially biologically relevant pathways affected by

homocapsaicin treatment [2].

Metabolic Pathway Analysis and Biological
Interpretation
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Key Metabolic Pathways Affected by Homocapsaicin

Comprehensive pathway analysis of homocapsaicin effects reveals several significantly altered metabolic

pathways based on existing capsaicin research. In plasma metabolomics studies, the most prominently

affected pathways include pyruvate metabolism, ABC transporters, glycolysis/gluconeogenesis, and

TCA cycle functionality. These alterations suggest homocapsaicin's potential influence on cellular energy

metabolism and transport mechanisms. In tissue-specific analyses, particularly skin metabolomics,

significant perturbations appear in sphingolipid metabolism, sphingolipid signaling pathway, apoptosis,

and necroptosis pathways, indicating potential effects on cellular differentiation, proliferation, and

inflammatory responses [2]. The convergence of multiple significantly altered metabolites within these

pathways strengthens the biological plausibility of homocapsaicin's involvement in these processes and

provides testable hypotheses for further mechanistic studies.

The integration of metabolomic findings with other omics data and literature knowledge creates a more

comprehensive understanding of homocapsaicin's biological effects. For instance, alterations in sphingolipid

metabolism may connect to previously reported effects of capsaicinoids on inflammatory processes and

cellular differentiation. Similarly, changes in energy metabolism pathways may relate to observed effects on

weight regulation and thermogenesis. This cross-omics integration facilitates the development of

sophisticated mechanistic models that explain both the primary molecular targets of homocapsaicin and the

downstream metabolic consequences, ultimately contributing to a more systematic understanding of its

physiological impacts and potential therapeutic applications [1] [2].
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Figure 3: Proposed Metabolic Pathways Affected by Homocapsaicin - This diagram illustrates the

hypothesized mechanistic pathways through which homocapsaicin exposure leads to physiological

outcomes, incorporating known molecular targets and metabolomic findings.

Data Processing and Computational Methods
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MS Data Processing and Metabolite Annotation

Raw mass spectrometry data processing begins with format conversion (e.g., from .raw or .d files to

mzXML using ProteoWizard MSConvert) followed by feature detection and retention time alignment using

XCMS or similar platforms. For peak picking, employ the centWave algorithm with the following

parameters: m/z tolerance = 25 ppm, peak width = 10-60 seconds, prefilter = 10 (peaks), 100 (intensity). For

peak grouping, use bandwidth = 5, m/z width = 0.025, and minimum fraction = 0.5. Apply retention time

correction using the obiwarp method with a profStep of 0.5 to address chromatographic shifts between

samples. Perform CAMERA annotation to identify isotope peaks, adducts, and fragments using the

following settings: perfwhm = 0.6, cor_eic_th = 0.75, and graphMethod = "hcs" [2].

For metabolite annotation, utilize a multi-step approach combining accurate mass matching, MS/MS

spectral matching, and retention time prediction. First, perform accurate mass matching against databases

such as HMDB, LipidMaps, and KEGG with a mass error tolerance of <10 ppm. For compounds with

available standards, incorporate retention time matching with a tolerance of ±0.2 minutes. For Level 2

identifications, employ MS/MS spectral matching using similarity scoring algorithms with a minimum

forward score of 700 and reverse score of 500. For unknown features, utilize in-silico fragmentation tools

such as CFM-ID, MetFrag, or CSI:FingerID to generate putative identifications based on fragmentation

prediction. Finally, apply KEGG pathway enrichment analysis to identify significantly overrepresented

pathways among the annotated metabolites using MetaboAnalyst's integrated pathway analysis module with

Fisher's exact test and relative-betweenness centrality for pathway impact calculation [2].
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Biological Interpretation

Click to download full resolution via product page

Figure 4: Data Processing and Analysis Workflow for Homocapsaicin Metabolomics - This diagram outlines

the computational pipeline from raw data conversion through to pathway analysis, highlighting key steps for

metabolite annotation and statistical evaluation.

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions

Matrix effects present significant challenges in homocapsaicin analysis, particularly in complex biological

samples. To mitigate ionization suppression/enhancement, implement extensive sample cleanup using solid-

phase extraction (SPE) with mixed-mode cation exchange cartridges for plasma/serum samples. For tissue

samples, consider liquid-liquid extraction with hexane/ethyl acetate (1:1, v/v) to remove lipids and other

non-polar interferents. Always use stable isotope-labeled internal standards (when available) to correct for

recovery variations and matrix effects. If homocapsaicin-d₃ is unavailable, consider using structural analogs

like capsaicin-d₃ as a surrogate internal standard, though method validation must demonstrate comparable

extraction efficiency and matrix effects [1] [3].

Chromatographic issues such as peak tailing, retention time drift, or poor resolution from other

capsaicinoids can compromise data quality. To address peak tailing, add acid modifiers (0.1% formic acid)

to mobile phases and ensure column pH compatibility. For retention time stability, maintain consistent

column temperature (±1°C) and use mobile phase premixing rather than online mixing. To improve

resolution of homocapsaicin from homodihydrocapsaicin, implement shallow gradient elution (0.5-1.0%

B/min) in the critical separation region or consider two-dimensional LC (RPLC × RPLC) with different

selectivity in the second dimension. For untargeted metabolomics, comprehensive 2D-LC approaches

significantly enhance separation power and metabolite coverage, particularly when combining orthogonal

separation mechanisms such as HILIC × RPLC [6].
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Method Adaptation for Different Sample Types

The presented protocols require specific optimization for different sample matrices. For fatty tissues

(adipose, brain), increase the organic solvent ratio in extraction solvents (e.g., chloroform/methanol/water

1:2:0.5, v/v/v) to improve lipid removal. For plasma/serum samples with high protein content, consider

sequential precipitation using methanol followed by acetone to enhance protein removal. For cell culture

samples, implement metabolic quenching with cold saline (-40°C) before extraction to preserve metabolic

profiles. When analyzing food products or botanical extracts with high capsaicinoid concentrations, sample

dilution or reduced injection volume may be necessary to avoid detector saturation and maintain linear

response [1] [2].

For specialized applications requiring enhanced sensitivity (e.g., pharmacokinetic studies with low

homocapsaicin concentrations), implement microscale LC (e.g., 1.0 mm i.d. columns) with flow rates of

50-100 μL/min to improve ionization efficiency. Alternatively, employ on-line solid-phase extraction (SPE)

for automated sample enrichment and cleanup. For high-throughput applications, consider ultra-fast

separations using superficially porous particles (core-shell) with 1.5-1.7 μm particle size, which provide

similar efficiency to sub-2 μm fully porous particles but at lower backpressures, enabling faster analysis

times [4]. When analyzing unstable metabolites or phase II conjugates of homocapsaicin, incorporate

antioxidants (e.g., 0.1% ascorbic acid) in extraction solvents and maintain acidic pH (pH 3-4) to prevent

degradation during sample preparation and analysis.

Conclusion

The application notes and protocols presented herein provide comprehensive methodologies for the MS/MS

spectrometry and metabolomic analysis of homocapsaicin. The integrated approach combining targeted

quantification with untargeted metabolomic profiling enables researchers to not only determine

homocapsaicin concentrations in various matrices but also to elucidate its broader metabolic effects and

mechanisms of action. The detailed protocols emphasize critical considerations for sample preparation,

chromatographic separation, mass spectrometric detection, and data processing, providing a solid foundation

for implementing these methods in diverse research settings. As interest in the biological activities of

capsaicinoids continues to grow, these analytical frameworks will facilitate more comprehensive

investigations of homocapsaicin's potential therapeutic applications and physiological significance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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